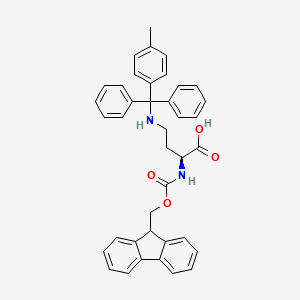

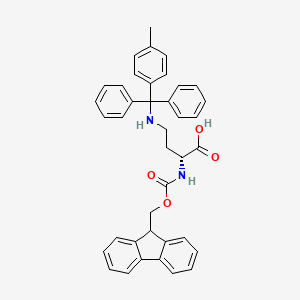

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

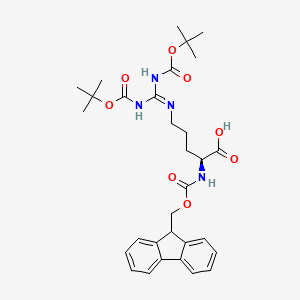

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)butanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C39H36N2O4 and its molecular weight is 596,73 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biomass-Derived Chemicals in Drug Synthesis

Biomass-derived levulinic acid (LEV) and its derivatives, which share structural similarities with the compound due to the presence of carbonyl and carboxyl functional groups, have been identified as key building blocks in drug synthesis. LEV and its derivatives can be used to synthesize a variety of value-added chemicals, demonstrating flexibility, diversity, and uniqueness in drug synthesis. This approach not only reduces the cost of drug synthesis but also makes the reactions cleaner, highlighting untapped potential in the field of medicine (Zhang et al., 2021).

Amino Acid Derivatives in Peptide Studies

The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) and its applications in peptide studies are significant, showcasing the importance of specific amino acid derivatives in analyzing backbone dynamics and peptide secondary structure. This underlines the broader utility of amino acid derivatives in biomedical research, including their role in interacting with membranes and studying peptide-protein and peptide-nucleic acid interactions (Schreier et al., 2012).

Methionine and Its Analogs in Nutrition and Physiology

Research on methionine and its analogs, such as DL-methionine (DL-Met) and 2-hydroxy-4-(methylthio) butanoic acid (HMTBA), provides insights into their chemical, metabolic, nutritional, and statistical aspects of bioefficacy. These studies are crucial for understanding the bioefficacy of methionine sources in monogastric animals, offering perspectives on their absorption, enzymatic conversion, and utility in animal feeds, which is relevant to the broader field of amino acid research and applications (Vázquez-Añón et al., 2017).

Functionalization of Quantum Dots

The functionalization of quantum dots using amino acids, including strategies and properties of the resultant functionalized quantum dots, reveals the intersection of chemistry and nanotechnology. This application highlights the enhancement of electronic and optical properties of quantum dots for fabricating optoelectronic devices, showcasing the multidisciplinary applications of amino acid derivatives (Ravi et al., 2021).

Mechanism of Action

Target of Action

Fmoc-d-dab(mtt)-oh, also known as Fmoc-(N-gamma-4-methyltrityl)-D-alpha,gamma-diaminobutyric acid or ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)butanoic acid, is a complex compound. Similar compounds, such as polymyxins, are known to target lipid a, the lipopolysaccharide (lps) anchor found in the outer membrane of gram-negative bacteria .

Mode of Action

Polymyxins, which are structurally similar, bind to lipid a, disrupting the outer membrane of gram-negative bacteria .

Biochemical Pathways

The disruption of the bacterial outer membrane by similar compounds can lead to cell death .

Result of Action

Similar compounds cause cell death in gram-negative bacteria by disrupting the outer membrane .

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(4-methylphenyl)-diphenylmethyl]amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H36N2O4/c1-27-20-22-30(23-21-27)39(28-12-4-2-5-13-28,29-14-6-3-7-15-29)40-25-24-36(37(42)43)41-38(44)45-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36,40H,24-26H2,1H3,(H,41,44)(H,42,43)/t36-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKBBKLPMHPIKD-PSXMRANNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H36N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.